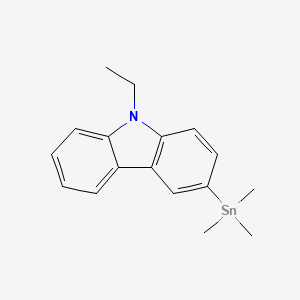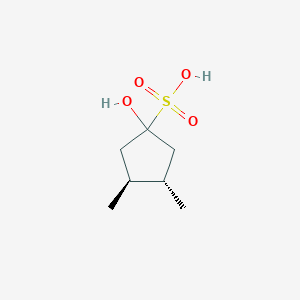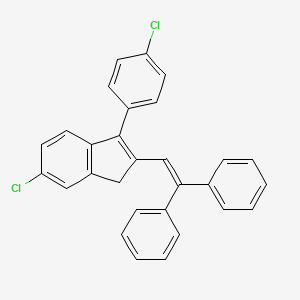
9-Ethyl-3-(trimethylstannyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-3-(trimethylstannyl)-9H-carbazole: is a synthetic organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-(trimethylstannyl)-9H-carbazole typically involves the stannylation of 9-ethyl-9H-carbazole. One common method is the reaction of 9-ethyl-9H-carbazole with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran or toluene for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Substitution Reactions: The trimethylstannyl group can undergo various substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The carbazole core can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like halogens or nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, often in the presence of ligands like triphenylphosphine, under inert atmosphere.
Major Products:
Substitution: Various substituted carbazoles.
Oxidation: Carbazole-3,6-dione.
Reduction: Reduced carbazole derivatives.
Coupling: Biaryl compounds or other complex organic molecules.
科学的研究の応用
Chemistry:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Pharmaceuticals: Potential intermediate in the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 9-Ethyl-3-(trimethylstannyl)-9H-carbazole largely depends on its application. In catalysis, the trimethylstannyl group can coordinate with metal centers, facilitating various organic transformations. In organic electronics, the carbazole core contributes to the compound’s electronic properties, enabling efficient charge transport and light emission.
類似化合物との比較
9-Ethyl-9H-carbazole: Lacks the trimethylstannyl group, making it less versatile in organometallic chemistry.
3-Amino-9-ethylcarbazole: Contains an amino group instead of a trimethylstannyl group, used primarily in immunohistochemistry.
9-Ethyl-3-(triphenylsilyl)carbazole: Contains a triphenylsilyl group, offering different electronic and steric properties.
Uniqueness: The presence of the trimethylstannyl group in 9-Ethyl-3-(trimethylstannyl)-9H-carbazole makes it particularly unique for its applications in organometallic chemistry and catalysis. This functional group allows for diverse chemical transformations and the synthesis of complex organic molecules, setting it apart from other carbazole derivatives.
特性
CAS番号 |
921987-47-5 |
|---|---|
分子式 |
C17H21NSn |
分子量 |
358.1 g/mol |
IUPAC名 |
(9-ethylcarbazol-3-yl)-trimethylstannane |
InChI |
InChI=1S/C14H12N.3CH3.Sn/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15;;;;/h3,5-10H,2H2,1H3;3*1H3; |
InChIキー |
ONBKUXCICFTFAO-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)[Sn](C)(C)C)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)

![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)

![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)


